molecular formula C17H18N4O4 B393704 6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 314767-59-4

6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B393704
CAS No.: 314767-59-4
M. Wt: 342.35g/mol
InChI Key: CGZVPAKAARMFOV-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS 314767-59-4) is a high-purity pyranopyrazole derivative supplied for research and development purposes. This compound is a key scaffold in medicinal chemistry, demonstrating significant potential in pharmacological research. Recent studies highlight its role as a potent topoisomerase II inhibitor , inducing DNA damage and apoptosis in cancer cells, with promising in vitro antiproliferative activity against breast (MCF-7) and lung (A549) cancer cell lines . The planar polyaromatic system of the pyranopyrazole core acts as a chromophore, enabling interaction with DNA, while the trimethoxyphenyl moiety serves as a groove-binding element . Research on structurally similar pyranopyrazoles also indicates potential calcium channel blocking activity , suggesting possible applications in cardiovascular disease research for vasorelaxant and antihypertensive effects . The compound can be synthesized via a one-pot multicomponent reaction of 3,4,5-trimethoxybenzaldehyde, ethyl acetoacetate, hydrazine hydrate, and malononitrile . Its structure has been confirmed by spectral data (1H NMR, 13C NMR) and single-crystal X-ray diffraction studies, revealing a dihedral angle of 89.41° between the benzene and pyranopyrazole ring systems . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-8-13-14(10(7-18)16(19)25-17(13)21-20-8)9-5-11(22-2)15(24-4)12(6-9)23-3/h5-6,14H,19H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZVPAKAARMFOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical formula for this compound is C18H20N4O4. The compound features a complex structure that includes a dihydropyrano framework and multiple methoxy groups that may influence its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrano[2,3-c]pyrazoles exhibit significant antimicrobial properties. In one study, compounds similar to this compound were screened against various bacterial strains. The results indicated inhibition zones ranging from 0 to 31 mm against Gram-negative bacteria and up to 21 mm against Gram-positive bacteria when compared to standard antibiotics like ciprofloxacin .

Bacterial StrainInhibition Zone (mm)Standard Drug (Ciprofloxacin)
Staphylococcus aureus10 - 2221 - 23
Escherichia coli20 - 2531 - 32

Anticancer Activity

The compound has shown promising anticancer properties in vitro. Studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways associated with cell survival and proliferation. For example, certain pyrazole derivatives have been reported to inhibit the growth of human cancer cell lines with IC50 values in the micromolar range .

Neuroprotective Effects

Research indicates potential neuroprotective effects of pyrazole derivatives. The compound may exert these effects by modulating neurotransmitter systems or by exhibiting antioxidant properties that protect neuronal cells from oxidative stress. In animal models, these compounds have shown efficacy in reducing symptoms associated with neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the presence of the pyrazole ring contributes to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways linked to disease processes.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites influencing physiological responses.
  • Antioxidant Activity : The methoxy groups may enhance its ability to scavenge free radicals.

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of various pyrazole derivatives including our compound of interest, it was found that at a concentration of 50 μg/well, significant antibacterial activity was noted against both Gram-positive and Gram-negative strains. The study provided insight into structure-activity relationships that could guide further development of more potent derivatives .

Case Study 2: Cancer Cell Line Testing

A recent investigation into the anticancer properties of similar compounds revealed that they could effectively induce apoptosis in breast cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis rates post-treatment with varying concentrations of the compound .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibit significant anticancer properties. For instance, studies have shown that derivatives of dihydropyrano[2,3-c]pyrazoles can inhibit the growth of various cancer cell lines by interfering with cell cycle progression and inducing apoptosis. The specific mechanisms often involve modulation of signaling pathways such as the p38 mitogen-activated protein kinase (MAPK) pathway .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit key inflammatory mediators and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. This suggests possible applications in treating conditions like arthritis and other inflammatory diseases .

Antioxidant Properties

Due to its structural characteristics, the compound may also exhibit antioxidant activity. Antioxidants play a vital role in neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular disorders. Research into similar compounds has shown promising results in terms of radical scavenging activity .

Case Study 1: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry explored the synthesis of various dihydropyrano[2,3-c]pyrazoles and their effects on cancer cell proliferation. The results indicated that specific modifications to the chemical structure significantly enhanced their potency against breast cancer cells. The study concluded that targeting the MAPK pathway could be a viable strategy for developing new anticancer therapies using derivatives of this compound .

Case Study 2: Anti-inflammatory Screening

In a separate investigation focused on anti-inflammatory agents, researchers synthesized several derivatives of this compound. The compounds were screened for their ability to inhibit COX enzymes in vitro. Results demonstrated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like ibuprofen, indicating their potential as new therapeutic agents for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Crystallographic Properties

  • Solubility : The 3,4,5-trimethoxyphenyl group enhances lipophilicity (logP = 2.1) compared to polar nitro (logP = 1.4) or hydroxyl (logP = 0.9) analogs .
  • Crystal Packing : The target compound’s crystal lattice is stabilized by N–H⋯N hydrogen bonds and π-π interactions (centroid separation = 3.621 Å), whereas bromo-methoxy analogs (e.g., ) rely on N–H⋯O bonds due to steric hindrance from bulkier substituents .

Structure-Activity Relationships (SAR)

  • Methoxy vs. Nitro Groups : The 3,4,5-trimethoxy motif (target compound) enhances antitumor activity over nitro-substituted derivatives, likely due to improved DNA intercalation .
  • Substituent Position : Ortho-substituted phenyl rings (e.g., 2-nitrophenyl in ) exhibit stronger antihypertensive effects than para-substituted analogs, suggesting steric alignment with biological targets .

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